molecular formula C10H11N3O3 B3427303 Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 58347-55-0

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B3427303
CAS No.: 58347-55-0
M. Wt: 221.21 g/mol
InChI Key: OSNRZZJSYFZSBR-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 58347-55-0) is a pyrazolopyrimidine derivative synthesized via the condensation of 1H-pyrazol-5-amine (19b) and ethyl acetoacetate in glacial acetic acid under reflux conditions . Key characteristics include:

  • Molecular formula: C₁₀H₁₁N₃O₃.
  • Molecular weight: 221.22 g/mol.
  • Melting point: 295.1°C.
  • Spectral data: $ ^1H $ NMR (DMSO-d₆) peaks at δ 7.82 (s, 1H), 6.10 (s, 1H), 5.56 (s, 1H), and 2.28 (s, 3H) confirm the hydroxy and methyl substituents at positions 7 and 5, respectively .

Properties

IUPAC Name

ethyl 5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-11-13-8(14)4-6(2)12-9(7)13/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNRZZJSYFZSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC(=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384677
Record name ethyl 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726887
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

77493-86-8, 58347-55-0
Record name ethyl 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde or ketone to form the fused pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 7 undergoes oxidation under controlled conditions. Common reagents and outcomes include:

Reagent/ConditionsProduct FormedKey Observations
KMnO₄ (acidic conditions)7-keto derivativeSelective oxidation at C7
CrO₃ (H₂SO₄ catalysis)Oxo-pyrimidine analogModerate yield (~65%)

Oxidation enhances electrophilicity, enabling further functionalization for pharmaceutical applications .

Substitution Reactions

The ethyl ester group at position 3 participates in nucleophilic substitution:

Ester Hydrolysis

  • Reagents : Aqueous HCl or NaOH

  • Product : 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylic acid

  • Conditions : Hydrolysis occurs at 80°C for 6–8 hours, yielding >85% conversion .

Aminolysis

  • Reagents : Primary amines (e.g., n-butylamine)

  • Product : Amide derivatives (e.g., 3-(n-butylcarbamoyl)-7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine)

  • Conditions : Room temperature, THF solvent, 12-hour reaction .

Electrophilic Aromatic Substitution

The pyrazolo-pyrimidine ring undergoes regioselective substitution at electron-rich positions:

PositionReagentProductYield
C5HNO₃/H₂SO₄5-nitro derivative72%
C7POCl₃/DMF (Vilsmeier)7-formyl derivative58%

The nitro group at C5 facilitates further reduction to amino derivatives for drug discovery .

Cyclocondensation Reactions

The compound serves as a precursor in synthesizing fused heterocycles:

  • With Hydrazine : Forms triazolo-pyrimidine hybrids under reflux (ethanol, 8 hours).

  • With Thiourea : Produces thieno-pyrazolo-pyrimidines with antimicrobial activity .

Antibacterial Derivatives

  • Reaction : Coupling with phenylboronic acid (Suzuki reaction)

  • Product : 5-phenyl analog (3i)

  • Activity : ZOI = 23.0 ± 1.4 mm against B. subtilis .

Anticancer Derivatives

  • Reaction : Ester-to-amide conversion with aniline derivatives

  • Product : 3-carboxamide analogs

  • Activity : IC₅₀ = 10–15 µM against MCF-7 and HeLa cells .

Stability and Reaction Kinetics

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Thermal Stability : Stable up to 150°C; decomposition observed at 200°C .

Scientific Research Applications

Pharmacological Applications

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate has been investigated for various pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazolo-pyrimidines exhibit significant antimicrobial properties. This compound has demonstrated efficacy against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Effects : Research indicates that compounds in this class may inhibit inflammatory pathways. This compound has been evaluated in models of inflammation and showed promising results in reducing inflammatory markers .
  • CNS Activity : There is emerging evidence that pyrazolo-pyrimidines can modulate neurotransmitter systems. This compound has been studied for its potential neuroprotective effects and ability to influence mood disorders .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of various pyrazolo-pyrimidine derivatives, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In a controlled study on inflammatory bowel disease models, this compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its potential as an anti-inflammatory agent.

Potential for Drug Development

Given its diverse biological activities, this compound serves as a valuable scaffold for drug development. Researchers are exploring modifications to enhance its efficacy and selectivity against specific targets.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Anti-inflammatory EffectsReduces cytokines in inflammatory models
CNS ActivityPotential neuroprotective effects influencing mood disorders

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities, modulated by substituents at positions 3, 5, and 5. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Key Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities Reference
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate 7-OH, 5-Me 221.22 295.1 High thermal stability; hydrogen-bonding capability via 7-OH .
Ethyl 7-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (9) 7-CF₃Ph 330.30 N/A Enhanced lipophilicity; 78% synthesis yield; potential for improved metabolic stability .
Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate 7-Me, 5-Ph 280.32 N/A Lower yield (13%); phenyl at position 5 increases steric bulk, potentially reducing activity .
Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Me, 7-Ph 280.32 N/A Higher yield (52%); phenyl at position 7 improves binding to kinase ATP pockets .
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate 7-Cl, 5-Me 243.67 N/A Chlorine enhances electrophilicity; similarity score 0.83 to target compound .
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-cyclopropyl, 7-CF₃ 313.29 N/A Cyclopropyl group improves conformational rigidity; trifluoromethyl enhances stability .

Key Observations :

Substituent Effects on Synthesis and Stability: Electron-withdrawing groups (e.g., CF₃): Compounds like 9 (78% yield) and 5-cyclopropyl-7-CF₃ derivatives show higher synthetic efficiency and metabolic stability due to reduced ester hydrolysis . Hydroxy vs.

Positional Isomerism :

  • 5-Me vs. 7-Me : Ethyl 5-methyl-7-phenyl derivatives exhibit higher yields (52%) than their 7-methyl-5-phenyl counterparts (13%), suggesting steric and electronic preferences in cyclization reactions .

Biological Activity Correlations: Ester vs. Aromatic Substitutions: Phenyl or methoxyphenyl groups at position 5 or 7 (e.g., 6m, 6n) enhance binding to CDK2 and TRKA kinases, as seen in antiproliferative studies .

Biological Activity

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 58347-55-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing on recent research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H11N3O3
Molecular Weight221.22 g/mol
CAS Number58347-55-0
MDL NumberMFCD00218702

Biological Activity

Research indicates that compounds with the pyrazolo[1,5-a]pyrimidine scaffold exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cell lines and inhibit cell proliferation. For instance, the compound has been linked to selective inhibition of certain kinases involved in cancer progression .
  • Enzymatic Inhibition : this compound has demonstrated potential as an inhibitor of various enzymes, which could be leveraged for therapeutic purposes .
  • Neuropharmacological Effects : Some derivatives within this class have shown promise in psychopharmacological applications, suggesting potential for treating neurological disorders .

The biological activity of this compound is attributed to its ability to modulate specific signaling pathways:

  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
  • Kinase Inhibition : The compound selectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

  • A study published in Molecules highlighted that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant anticancer properties against various tumor cell lines. The research emphasized the importance of structural modifications in enhancing bioactivity .
  • Another research article focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, indicating that modifications at the 7-hydroxy position could improve their potency against specific cancer types .

Summary

This compound represents a promising candidate for further research in drug development due to its diverse biological activities. Its ability to inhibit key enzymes and induce apoptosis highlights its potential as an anticancer agent and warrants further investigation into its therapeutic applications.

Q & A

Q. Table 1: Synthesis Conditions and Yields

MethodSolvent SystemCatalyst/BaseYieldReference
RefluxGlacial acetic acidNone85%
Ultrasonic irradiationEthanol:water (1:1)None95%
Low-temperature couplingTHFLiHMDS/NaH16–35%

Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Q. Basic Characterization Techniques

  • X-ray Crystallography : Resolves tautomeric forms and confirms the pyrazolo[1,5-a]pyrimidine core. SHELX software is widely used for refinement, particularly for high-resolution or twinned data . Example: Crystal structures of ethyl 7-phenyl derivatives validate substituent positioning .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (CDCl3_3/DMSO-d6_6) identify proton environments (e.g., singlet at δ 7.82 ppm for pyrimidine protons) and substitution patterns .
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 150.1 for the de-esterified core) and fragmentation pathways .

Advanced Tip : For diastereomers, use 1H^1H-1H^1H NOESY or variable-temperature NMR to distinguish syn vs. anti configurations .

How can researchers address contradictions in reported yields when varying solvent systems or catalysts?

Advanced Data Contradiction Analysis
Discrepancies arise from solvent polarity, catalyst efficiency, and substituent effects:

  • Solvent Polarity : Ethanol:water promotes precipitation of pure product (95% yield), while THF with LiHMDS may lower yields (16–35%) due to side reactions .
  • Catalyst Selection : NaH in THF improves nucleophilic substitution but risks over-reduction; LiHMDS offers better control for sterically hindered substrates .
  • Substituent Effects : Electron-withdrawing groups (e.g., CN) stabilize intermediates, enhancing yields, while bulky groups reduce reactivity .

Methodological Approach : Conduct Design of Experiments (DoE) to screen solvent/base combinations and identify optimal parameters.

What is the mechanism of cyclization in forming the pyrazolo[1,5-a]pyrimidine core?

Advanced Mechanistic Insight
The reaction proceeds via:

Enamine Formation : 5-Aminopyrazole reacts with β-keto esters to form a Schiff base intermediate.

Cyclization : Intramolecular nucleophilic attack by the pyrazole nitrogen on the carbonyl carbon, followed by dehydration .

Aromatization : Loss of water or ethanol generates the aromatic pyrimidine ring.

Key Evidence : ESI-MS intermediates (m/z 164 for carboxylic acid derivatives) and 13C^{13}C NMR tracking carbonyl shifts support this pathway .

How to resolve discrepancies in NMR data for diastereomers or tautomeric forms?

Q. Advanced Spectral Analysis

  • Tautomer Identification : Use 1H^1H-15N^{15}N HMBC to detect nitrogen environments. For example, 7-hydroxy vs. 7-keto tautomers show distinct NH/OH signals .
  • Diastereomer Differentiation :
    • NOESY : Correlate spatial proximity of methyl groups in syn vs. anti isomers (e.g., ethyl 5,7-dimethyl derivatives) .
    • Chiral HPLC : Separate enantiomers using cellulose-based columns and polarimetric detection .

Case Study : Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits separate 1H^1H NMR signals for syn (δ 1.28 ppm, triplet) and anti (δ 1.32 ppm) ethyl groups .

What strategies are used to modify the compound for biological activity?

Q. Medicinal Chemistry Applications

  • Carboxamide Derivatives : Hydrolyze the ester to carboxylic acid (e.g., H2 _2SO4_4/H2 _2O), then couple with amines using BPC as an activating agent .
  • Substitution at C-7 : Introduce aryl/heteroaryl groups via Suzuki-Miyaura coupling to enhance kinase inhibition (e.g., furan-2-yl for anti-inflammatory activity) .
  • Decarboxylation : Acidic conditions (HCl/EtOH) remove the ester, yielding 3-unsubstituted derivatives for GABAA_A receptor studies .

Q. Table 2: Bioactive Derivatives

ModificationTarget ActivityKey Reference
7-Phenyl substitutionAnticancer (kinase inhibition)
3-CarboxamideAntimicrobial
6-Cyano substitutionAntiplasmodial (PfDHODH)

How can the electronic properties be tuned via substitution for materials science applications?

Q. Advanced Materials Design

  • Electron-Withdrawing Groups (EWGs) : CN or CF3_3 at C-6 increases electron deficiency, enhancing n-type semiconductor behavior .
  • π-Extension : Fuse thiophene or quinazoline rings to improve charge transport (e.g., pyrazolo[1,5-a]thieno[2,3-e]pyrimidine) .
  • Solvatochromism : Introduce dimethylamino groups to study solvent-dependent fluorescence shifts .

Case Study : Ethyl 7-(trifluoromethyl) derivatives exhibit blue-shifted emission in polar solvents due to reduced π-π stacking .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
Reactant of Route 2
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

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